molecular formula C17H25N3O2 B7168579 4-methyl-N-[2-oxo-2-(2-pyridin-3-ylpyrrolidin-1-yl)ethyl]pentanamide

4-methyl-N-[2-oxo-2-(2-pyridin-3-ylpyrrolidin-1-yl)ethyl]pentanamide

Cat. No.: B7168579
M. Wt: 303.4 g/mol
InChI Key: FEPVEPYYKWEGQK-UHFFFAOYSA-N
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Description

4-methyl-N-[2-oxo-2-(2-pyridin-3-ylpyrrolidin-1-yl)ethyl]pentanamide is a complex organic compound that features a pyrrolidine ring fused with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-[2-oxo-2-(2-pyridin-3-ylpyrrolidin-1-yl)ethyl]pentanamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyridine Moiety: The pyridine ring can be introduced via a nucleophilic substitution reaction.

    Amidation Reaction: The final step involves the formation of the amide bond, which can be accomplished using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4-methyl-N-[2-oxo-2-(2-pyridin-3-ylpyrrolidin-1-yl)ethyl]pentanamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 4-methyl-N-[2-oxo-2-(2-pyridin-3-ylpyrrolidin-1-yl)ethyl]pentanamide involves its interaction with specific molecular targets. The pyridine moiety can bind to metal ions, while the pyrrolidine ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 4-methyl-N-[2-oxo-2-(2-pyridin-3-ylpyrrolidin-1-yl)ethyl]butanamide
  • 4-methyl-N-[2-oxo-2-(2-pyridin-3-ylpyrrolidin-1-yl)ethyl]hexanamide

Uniqueness: 4-methyl-N-[2-oxo-2-(2-pyridin-3-ylpyrrolidin-1-yl)ethyl]pentanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine and pyrrolidine ring system makes it a versatile scaffold for drug development and material science applications.

Properties

IUPAC Name

4-methyl-N-[2-oxo-2-(2-pyridin-3-ylpyrrolidin-1-yl)ethyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c1-13(2)7-8-16(21)19-12-17(22)20-10-4-6-15(20)14-5-3-9-18-11-14/h3,5,9,11,13,15H,4,6-8,10,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPVEPYYKWEGQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=O)NCC(=O)N1CCCC1C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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